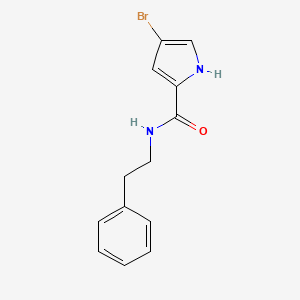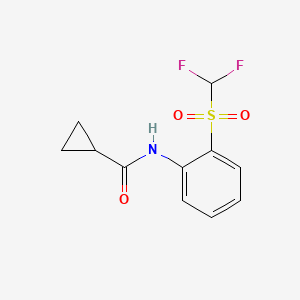
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C11H11F2NO3S and a molecular weight of 275.27 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a sulfonyl phenyl ring, which is further connected to a cyclopropanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves multiple steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethyl phenyl sulfone as a difluoromethyl anion equivalent . The reaction conditions often include the use of nucleophilic substitution-reductive desulfonylation strategies . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the availability of high-purity compounds .
Análisis De Reacciones Químicas
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoromethyl group.
Common Reagents and Conditions: Reagents such as ClCF2H and novel non-ozone depleting difluorocarbene reagents are often used.
Aplicaciones Científicas De Investigación
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The sulfonyl group enhances the compound’s stability and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
n-(2-((Difluoromethyl)sulfonyl)phenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
Difluoromethyl phenyl sulfone: This compound shares the difluoromethyl group but lacks the cyclopropanecarboxamide moiety.
Difluoromethyl 2-pyridyl sulfone: Similar in structure but contains a pyridyl ring instead of a phenyl ring.
Ethyl bromodifluoroacetate: Contains a difluoromethyl group but differs significantly in its overall structure.
The uniqueness of this compound lies in its combination of the difluoromethyl, sulfonyl, and cyclopropanecarboxamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11F2NO3S |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
N-[2-(difluoromethylsulfonyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)18(16,17)9-4-2-1-3-8(9)14-10(15)7-5-6-7/h1-4,7,11H,5-6H2,(H,14,15) |
Clave InChI |
KIDWDHAGQNCFCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



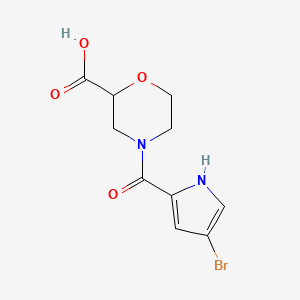
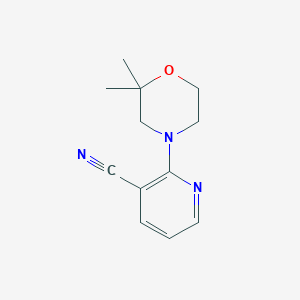
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)

![(5-Bromofuran-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14915909.png)
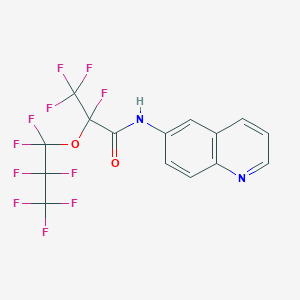
![4-Methoxy-6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14915918.png)
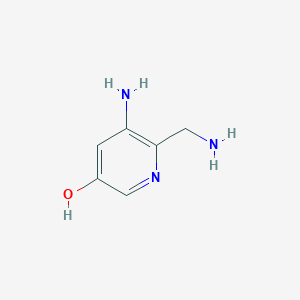
![4-Ethyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B14915932.png)
![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)
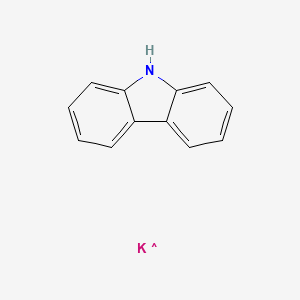
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)
